(1R,2S)-2-[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid
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Overview
Description
(1R,2S)-2-({3-[(2-chlorophenyl)carbamoyl]propanehydrazido}carbonyl)cyclohexane-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with a carboxylic acid group and a hydrazido carbonyl group linked to a chlorophenyl moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-({3-[(2-chlorophenyl)carbamoyl]propanehydrazido}carbonyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the cyclohexane-1-carboxylic acid derivative, followed by the introduction of the hydrazido carbonyl group through a series of condensation reactions. The chlorophenyl moiety is then attached via a carbamoylation reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-({3-[(2-chlorophenyl)carbamoyl]propanehydrazido}carbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated cyclohexane derivatives, while reduction can produce cyclohexane-1-carboxylic acid amines.
Scientific Research Applications
(1R,2S)-2-({3-[(2-chlorophenyl)carbamoyl]propanehydrazido}carbonyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe or therapeutic agent.
Medicine: Research explores its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound is studied for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2S)-2-({3-[(2-chlorophenyl)carbamoyl]propanehydrazido}carbonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound shares a cyclohexane ring and carboxylic acid groups but differs in its ester linkage and lack of a hydrazido carbonyl group.
tert-Butyl carbamate: While structurally different, this compound also features a carbamate group, making it relevant for comparison in terms of reactivity and applications.
Uniqueness
The uniqueness of (1R,2S)-2-({3-[(2-chlorophenyl)carbamoyl]propanehydrazido}carbonyl)cyclohexane-1-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H22ClN3O5 |
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Molecular Weight |
395.8 g/mol |
IUPAC Name |
(1R,2S)-2-[[[4-(2-chloroanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H22ClN3O5/c19-13-7-3-4-8-14(13)20-15(23)9-10-16(24)21-22-17(25)11-5-1-2-6-12(11)18(26)27/h3-4,7-8,11-12H,1-2,5-6,9-10H2,(H,20,23)(H,21,24)(H,22,25)(H,26,27)/t11-,12+/m0/s1 |
InChI Key |
YYGHRVOZKHOGLY-NWDGAFQWSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)NNC(=O)CCC(=O)NC2=CC=CC=C2Cl)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)NNC(=O)CCC(=O)NC2=CC=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
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